molecular formula C33H20N12O2S2 B10901229 N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}

N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}

Cat. No.: B10901229
M. Wt: 680.7 g/mol
InChI Key: WDXHQJNAQPQMSK-UHFFFAOYSA-N
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Description

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[4-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)-3-CYANOBENZYL]-2-CYANOPHENYL}ACETAMIDE is a complex organic compound that features multiple functional groups, including amino, cyano, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[4-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)-3-CYANOBENZYL]-2-CYANOPHENYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridyl and benzyl intermediates, followed by their coupling through sulfanyl and acetyl linkages. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include optimizing reaction conditions to maximize yield, minimize by-products, and ensure scalability. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of cyano groups to primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for interactions with various molecular targets, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE
  • N~1~-{4-[4-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)-3-CYANOBENZYL]-2-CYANOPHENYL}ACETAMIDE

Uniqueness

Compared to similar compounds, 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[4-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)-3-CYANOBENZYL]-2-CYANOPHENYL}ACETAMIDE stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C33H20N12O2S2

Molecular Weight

680.7 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[4-[[4-[[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]amino]-3-cyanophenyl]methyl]-2-cyanophenyl]acetamide

InChI

InChI=1S/C33H20N12O2S2/c34-10-20-6-18(1-3-26(20)42-28(46)16-48-32-24(14-38)8-22(12-36)30(40)44-32)5-19-2-4-27(21(7-19)11-35)43-29(47)17-49-33-25(15-39)9-23(13-37)31(41)45-33/h1-4,6-9H,5,16-17H2,(H2,40,44)(H2,41,45)(H,42,46)(H,43,47)

InChI Key

WDXHQJNAQPQMSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N)C#N)C#N)NC(=O)CSC4=C(C=C(C(=N4)N)C#N)C#N

Origin of Product

United States

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